Cas no 1805435-71-5 (Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate)

Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity in synthetic chemistry. The bromine at the 3-position and the difluoromethyl group at the 4-position enhance its utility as a versatile intermediate in pharmaceutical and agrochemical applications. The ester functionality at the 2-position allows for further derivatization, while the methyl group at the 5-position contributes to steric and electronic modulation. Its structural features make it valuable for cross-coupling reactions, fluorination studies, and the construction of complex heterocycles. The compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic workflows.
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate structure
1805435-71-5 structure
Product Name:Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate
CAS No:1805435-71-5
MF:C9H8BrF2NO2
MW:280.066128730774
CID:4862020
Update Time:2025-05-23

Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate
    • Inchi: 1S/C9H8BrF2NO2/c1-4-3-13-7(9(14)15-2)6(10)5(4)8(11)12/h3,8H,1-2H3
    • InChI Key: WZGHJVOQRYNEDR-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)OC)=NC=C(C)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2

Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059012-1g
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate
1805435-71-5 97%
1g
$1,490.00 2022-04-01

Additional information on Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate

Research Brief on Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate (CAS: 1805435-71-5)

Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate (CAS: 1805435-71-5) is a specialized pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its potential in the development of novel anticancer and anti-inflammatory agents, making it a subject of intense research interest.

The structural features of this compound, including the bromo and difluoromethyl substituents, contribute to its reactivity and versatility in organic synthesis. Researchers have utilized it as a building block for the construction of complex heterocyclic frameworks, which are often found in pharmacologically active compounds. Its role in the synthesis of kinase inhibitors, such as those targeting EGFR and BRAF, has been particularly noteworthy, with several preclinical studies demonstrating promising results.

Recent advancements in the application of Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate include its use in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade specific disease-causing proteins, offering a novel therapeutic strategy for conditions like cancer and neurodegenerative diseases. The compound's ability to act as a linker or warhead in these constructs has been explored in multiple studies, with some showing enhanced efficacy and selectivity compared to traditional small-molecule inhibitors.

In addition to its therapeutic potential, the compound has also been investigated for its physicochemical properties and stability under various conditions. Studies have focused on optimizing its synthesis to improve yield and purity, which are critical for large-scale pharmaceutical production. Recent publications have reported novel catalytic methods for its preparation, including palladium-catalyzed cross-coupling reactions, which offer higher efficiency and reduced environmental impact compared to traditional methods.

Looking ahead, the continued exploration of Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate is expected to yield further insights into its applications in drug discovery. Ongoing research aims to expand its utility in the design of next-generation therapeutics, particularly in areas such as targeted protein degradation and precision medicine. As the field advances, this compound is likely to remain a valuable tool for chemists and pharmacologists alike.

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